(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-28-19-11-9-18(10-12-19)25-23-22(30(26,27)20-6-4-3-5-7-20)15-16-14-17(24)8-13-21(16)29-23/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFUKHYAXFDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-imine Core: The chromen-2-imine core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and amines.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Ethoxyphenyl Group Addition: The ethoxyphenyl group can be added through nucleophilic substitution reactions involving ethoxyphenyl halides and the chromen-2-imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance reaction efficiency and sustainability .
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 3-position of the benzyl moiety undergoes selective reduction under catalytic hydrogenation conditions.
Key Findings :
-
Complete nitro-to-amine conversion occurs under mild hydrogenation without affecting the thiazole ring or amide bond .
-
Electrochemical reduction produces unstable intermediates, limiting synthetic utility .
Electrophilic Substitution
The thiazole ring participates in electrophilic substitution at the C-2 position due to electron-rich sulfur and nitrogen atoms.
Key Findings :
-
Nitration occurs preferentially at the thiazole’s C-4 position due to steric hindrance from the 3-nitrobenzyl group .
-
Bromination yields a stable adduct, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Amide Hydrolysis
The benzamide bond undergoes hydrolysis under acidic or basic conditions.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | 5-(3-nitrobenzyl)thiazol-2-amine + benzoic acid | 78% | |
| 2M NaOH, EtOH/H₂O, 6 hr | Sodium benzoate + 5-(3-nitrobenzyl)thiazol-2-amine | 85% |
Key Findings :
-
Acidic hydrolysis is slower but avoids side reactions (e.g., thiazole ring decomposition) .
-
Basic conditions produce carboxylate salts, simplifying purification .
Nitro Group Reactivity
The 3-nitrobenzyl group participates in nucleophilic aromatic substitution (NAS) under forcing conditions.
Key Findings :
-
Direct NAS requires elevated temperatures due to the deactivating nitro group .
-
Stepwise reduction followed by NAS improves yields significantly .
Photochemical Reactions
UV irradiation induces nitro-to-nitrito rearrangement and radical formation.
| Conditions | Products
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine exhibit significant anticancer properties. Research has shown that derivatives of chromen-2-imine can induce apoptosis in cancer cells. For instance, a study demonstrated that related compounds effectively inhibited the proliferation of HeLa and HCT-116 cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. Inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers, have been synthesized based on the chromen-2-imine scaffold. These inhibitors showed reversible binding and selectivity, indicating their potential as therapeutic agents for epigenetic modulation in cancer treatment .
Material Science Applications
1. Photophysical Properties
The photophysical properties of this compound have been studied for applications in organic electronics. Its ability to absorb light and emit fluorescence makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. The compound's structural features contribute to its stability and efficiency in these applications .
2. Sensor Development
The compound's unique chemical structure allows it to be utilized in sensor technology. Researchers are exploring its use as a fluorescent probe for detecting metal ions and other analytes in environmental monitoring. The sensitivity and selectivity of the compound towards specific ions can enhance the performance of sensors used in various fields, including environmental science and food safety .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine with analogous chromene derivatives:
Key Observations:
- Substituent Effects: The target compound’s benzenesulfonyl group distinguishes it from Compounds 3 and 4, which feature benzamide or pyrimidinone moieties.
- Chlorination : All compounds except the sulfonyl chloride derivative in incorporate chlorine atoms, which enhance lipophilicity and resistance to oxidative metabolism .
- Ethoxyphenyl vs. Chlorophenyl : The 4-ethoxyphenyl group in the target compound offers moderate lipophilicity, whereas chlorophenyl groups (e.g., in Compound 3) may confer stronger hydrophobic interactions in biological targets .
Biological Activity
(2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine is a synthetic compound belonging to the chromen-2-imine class. This chemical structure is characterized by its unique functional groups, including a benzenesulfonyl moiety, a chloro substituent, and an ethoxyphenyl group. These characteristics suggest potential biological activities that are of interest in medicinal chemistry.
The compound can be synthesized through several chemical reactions, primarily involving the formation of the chromen-2-imine core from salicylaldehyde derivatives and amines, followed by sulfonylation and chlorination processes. The general synthetic route includes:
- Formation of Chromen-2-imine Core : Cyclization of salicylaldehyde derivatives with amines.
- Introduction of Benzenesulfonyl Group : Sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
- Chlorination : Utilizing reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator for specific enzymes, influencing various biochemical pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling cascades that affect cellular responses.
- Gene Expression Alteration : The compound may influence gene expression related to its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, coumarin derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. In studies, certain coumarin-metal complexes demonstrated inhibition zones ranging from 14 to 17 mm compared to standard antibiotics like cefoxitin, which had a zone of 20 mm .
Antioxidant Properties
The antioxidant capacity of coumarin derivatives has been well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The incorporation of metal ions into coumarin structures often enhances their antioxidant activity .
Anticancer Potential
Several studies have highlighted the anticancer properties of chromen-2-imine derivatives. For example, certain complexes derived from coumarins exhibited significant cytotoxicity against various cancer cell lines. In one study, a related compound showed an IC50 value of 61 μM against cancer cells, indicating potent anticancer activity .
Case Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Belkhir-Talbi et al. (2019) | Antimicrobial | Moderate antibacterial activity with inhibition zones of 14–17 mm |
| Geetha & Małecki (2020) | Antioxidant | IC50 values for antioxidant activity were recorded at 7.49 μM and 7.42 μM |
| Avdović et al. (2021) | Anticancer | Complexes demonstrated cytotoxicity with IC50 values around 61 μM |
Q & A
Basic: What are the standard synthetic routes for preparing (2Z)-3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)-2H-chromen-2-imine?
Answer:
The compound is synthesized via multi-step reactions involving:
- Imine formation : Condensation of a substituted chromen-2-one with 4-ethoxyaniline under reflux in anhydrous ethanol, catalyzed by acetic acid .
- Sulfonylation : Reaction with benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to deprotonate intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Key quality checks include ¹H/¹³C NMR (to confirm Z-configuration and sulfonyl group attachment) and HPLC (purity >95%) .
Advanced: How can reaction conditions be optimized to enhance the yield of the Z-isomer during imine formation?
Answer:
The Z-isomer selectivity depends on:
- Steric effects : Use bulky solvents (e.g., toluene) to favor the thermodynamically stable Z-configuration via hindered rotation .
- Catalytic control : Substoichiometric ZnCl₂ (5 mol%) accelerates imine formation while minimizing side reactions .
- Temperature : Slow heating (60–70°C) improves stereochemical control compared to rapid reflux .
Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm isomer ratio using NOESY NMR .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Assign peaks for the chromen-imine backbone (δ 6.5–8.5 ppm for aromatic protons), sulfonyl group (δ ~7.5 ppm for benzenesulfonyl), and ethoxy substituent (δ 1.3–1.5 ppm for CH₃) .
- IR spectroscopy : Confirm imine (C=N stretch ~1660 cm⁻¹) and sulfonyl (S=O asymmetric stretch ~1350 cm⁻¹) functionalities .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₁₉ClN₂O₃S) .
Advanced: How can computational methods resolve contradictions in crystallographic data for this compound?
Answer:
Discrepancies in X-ray data (e.g., anisotropic displacement parameters) can be addressed using:
- SHELXL refinement : Apply restraints for disordered sulfonyl groups and use the TWIN/BASF commands for twinned crystals .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare theoretical vs. experimental bond lengths/angles .
- ORTEP visualization : Annotate thermal ellipsoids to identify potential overfitting in low-resolution datasets .
Basic: What preliminary assays are used to evaluate its biological activity?
Answer:
Initial screens include:
- Antimicrobial activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme (ELISA-based assay with IC₅₀ calculation) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
Prioritize modifications based on:
- Sulfonyl group : Replace benzenesulfonyl with pyridine-3-sulfonyl to enhance solubility (logP reduction) and test via Hansen solubility parameters .
- Chloro substituent : Substitute with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability, monitored via LC-MS stability assays .
- Ethoxy phenyl : Introduce halogenation (e.g., 4-fluoro) to modulate π-π stacking in target binding, validated by molecular docking (AutoDock Vina) .
Basic: What computational tools model this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses in COX-2 or bacterial DNA gyrase .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- Pharmacophore modeling : Phase (Schrödinger) to identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic regions .
Advanced: How do solvent and pH affect the compound’s stability in vitro?
Answer:
- Aqueous stability : Degradation occurs at pH >8 (hydrolysis of imine bond); monitor via UV-Vis spectroscopy (λmax ~320 nm) in PBS buffers .
- Photostability : Protect from UV light (λ <420 nm) to prevent chromen ring decomposition; use amber vials and HPLC-PDA for degradation product analysis .
- Solvent selection : DMSO stock solutions (>10 mM) show precipitation in saline; use co-solvents (e.g., PEG-400) for in vivo formulations .
Basic: What crystallographic software packages are recommended for structure determination?
Answer:
- Data processing : XDS for integration and SCALE3 for absorption correction .
- Structure solution : SHELXD (charge flipping) or SIR2014 for direct methods .
- Refinement : SHELXL with HKLF5 format for high-resolution data .
- Visualization : WinGX/ORTEP-III for thermal ellipsoid plots and packing diagrams .
Advanced: How can electron-density maps resolve ambiguities in the sulfonyl group’s orientation?
Answer:
- Dual refinement : Compare Fo-Fc maps in SHELXL with/without sulfonyl group restraints to detect model bias .
- Hirshfeld surface analysis : CrystalExplorer quantifies close contacts (e.g., S⋯O interactions) to validate orientation .
- Twinned data : Use CELL_NOW for twin law identification and refine with BASF parameter in SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
